molecular formula C9H16ClNO B2659681 2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride CAS No. 2470435-07-3

2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride

Cat. No.: B2659681
CAS No.: 2470435-07-3
M. Wt: 189.68
InChI Key: ZYLWLXRVBKHBSO-UHFFFAOYSA-N
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Description

2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride is a chemical compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinolinone derivatives, while reduction may produce various hydroquinoline compounds.

Scientific Research Applications

2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar structure but different functional groups.

    Eudesmol: Another compound with a similar core structure but different substituents.

Uniqueness

2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride is unique due to its specific functional groups and the resulting chemical properties

Properties

IUPAC Name

2,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c11-8-5-7-3-1-2-4-9(7)10-6-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLWLXRVBKHBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(=O)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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